molecular formula C18H14Br2O4 B288007 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

货号 B288007
分子量: 454.1 g/mol
InChI 键: OIMRIPVNDIMRNS-VMPITWQZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one, also known as DBET, is a small molecule inhibitor that has shown promising results in cancer research. DBET targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.

作用机制

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one targets the bromodomain of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are involved in the transcription of genes. By inhibiting the bromodomain of BET proteins, 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one disrupts the binding of BET proteins to acetylated histones, leading to the downregulation of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been shown to induce differentiation and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and survival. 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one.

实验室实验的优点和局限性

One of the main advantages of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one is its specificity for BET proteins, which reduces the risk of off-target effects. 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has also been shown to have a favorable safety profile in preclinical studies. However, 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has limited solubility in aqueous solutions, which may limit its use in certain experiments. 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one also has a relatively short half-life, which may require frequent dosing in vivo.

未来方向

There are several future directions for 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one research. One area of interest is the development of more potent and selective BET inhibitors, which may improve the efficacy of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one in cancer treatment. Another area of interest is the identification of biomarkers that can predict the response to 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one treatment, which may help to personalize cancer treatment. Finally, the combination of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one with other cancer therapies, such as chemotherapy or immunotherapy, may lead to improved outcomes in cancer patients.
Conclusion:
3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one is a promising small molecule inhibitor that has shown efficacy in cancer research. Its specificity for BET proteins and favorable safety profile make it a viable option for further research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. The future directions of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one research hold great promise for the development of more effective cancer treatments.

合成方法

The synthesis of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one involves several steps, starting with the reaction of 2,4,6-tribromoanisole with 3-ethoxyprop-1-ene in the presence of a palladium catalyst. This reaction produces a key intermediate, which is then subjected to a series of reactions to obtain the final product, 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one. The synthesis of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been optimized to improve its yield and purity, making it a viable option for further research.

科学研究应用

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has shown promising results in cancer research, specifically in the treatment of acute myeloid leukemia (AML). BET proteins have been shown to play a critical role in the development and progression of AML, and inhibition of these proteins by 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been shown to induce differentiation and apoptosis in AML cells. 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has also been shown to inhibit the growth of other cancer cell lines, including breast, prostate, and lung cancer cells.

属性

产品名称

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

分子式

C18H14Br2O4

分子量

454.1 g/mol

IUPAC 名称

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H14Br2O4/c1-2-24-13-6-3-11(4-7-13)5-8-16(21)14-9-12(19)10-15(20)18(23)17(14)22/h3-10H,2H2,1H3,(H,22,23)/b8-5+

InChI 键

OIMRIPVNDIMRNS-VMPITWQZSA-N

手性 SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

规范 SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。